molecular formula C10H9FO2 B1143320 3-(4-Fluorophenyl)but-2-enoic acid CAS No. 1201-86-1

3-(4-Fluorophenyl)but-2-enoic acid

Cat. No.: B1143320
CAS No.: 1201-86-1
M. Wt: 180.17 g/mol
InChI Key: DCEOLKDAOUIFHW-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)but-2-enoic acid is a useful research compound. Its molecular formula is C10H9FO2 and its molecular weight is 180.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Complexes of a related acid, 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid, have been synthesized with various metal ions and characterized for their thermal and magnetic properties (Ferenc et al., 2017).

  • (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, derived from the hydrogenation of 2-(4-fluorophenyl)-3-methylbut-2-enoic acid, is an important intermediate in synthesizing mibefradil, a calcium antagonist (Crameri et al., 1997).

  • Prop-2-enoates derived from thiophene and 3-(4-Fluorophenyl)but-2-enoic acid have been used in photoalignment of nematic liquid crystals, showing potential in liquid crystal displays (Hegde et al., 2013).

  • A series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, including those with this compound, are potent inhibitors of kynurenine-3-hydroxylase, showing potential as neuroprotective agents (Drysdale et al., 2000).

  • Continuous, homogeneous metal complex catalyzed, enantioselective hydrogenation of 2-(4-fluorophenyl)-3-methylbut-2-enoic acid under high pressure is described for synthesizing (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, useful in drug development (Wang and Kienzle, 1998).

Properties

IUPAC Name

3-(4-fluorophenyl)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEOLKDAOUIFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699547
Record name 3-(4-Fluorophenyl)but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201-86-1
Record name 3-(4-Fluorophenyl)but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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